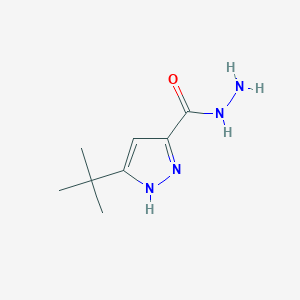

3-tert-ブチル-1H-ピラゾール-5-カルボヒドラジド

説明

The compound "3-tert-butyl-1H-pyrazole-5-carbohydrazide" is a derivative of the 1H-pyrazole family, which is known for its diverse chemical properties and potential applications in various fields, including medicinal chemistry and material science. The tert-butyl group attached to the pyrazole ring is a common structural motif that can influence the physical and chemical properties of the molecule .

Synthesis Analysis

The synthesis of related 1H-pyrazole derivatives often involves the condensation of diketones with hydrazine or the reaction of aminopyrazoles with electrophiles. For instance, the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides is achieved through a novel route starting from potassium tricyanomethanide, followed by a selective Sandmeyer reaction . Another example is the N-amination of 3-amino-5-tert-butylpyrazole with hydroxylamine-O-sulfonic acid to give 1,5-diaminopyrazole with good regiochemical control . These methods demonstrate the versatility and efficiency of synthesizing tert-butyl substituted pyrazole derivatives.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry, as well as X-ray crystallography. For example, the X-ray crystal structure of a pyrazolotriazepine derivative has been reported, providing insights into the arrangement of atoms within the molecule . Similarly, the crystal structures of 3-tert-butyl-8-(methylchalcogenyl)pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones have been determined, revealing a planar heterocyclic core and intermolecular interactions in the crystalline lattice .

Chemical Reactions Analysis

The reactivity of 1H-pyrazole derivatives with various electrophiles and nucleophiles has been extensively studied. For instance, the reactions of 1,5-diaminopyrazole with different electrophiles result in the formation of various heterocyclic systems, such as pyrazolo[1,5-b]1,2,4-triazines and pyrazolo[1,5-b]1,2,4-triazepines . Additionally, the reactivity of 5-carbohydrazides and 5-carbonylazides of pyrazolo[3,4-b]pyridines in synthesizing new heterocyclic derivatives has been explored, with some unexpected behaviors observed .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrazole derivatives are influenced by the substituents on the pyrazole ring. The presence of a tert-butyl group can affect the molecule's solubility, boiling point, and stability. For example, the tautomerism of 1H-pyrazole-3-(N-tert-butyl)carboxamide in the solid state and in solution has been studied, showing a temperature-dependent ratio of tautomers . The intermolecular hydrogen bonding patterns in these compounds can lead to the formation of dimers or chains, which can impact the melting point and other physical properties .

科学的研究の応用

化学産業の様々な分野におけるコア要素

ピラゾールは、隣接する2つの窒素原子を含む5員環のヘテロ環構造を特徴とし、コア要素として役立ちます . ピラゾールは、医薬品や農業など、化学産業の様々な分野において汎用性の高い骨格として、特別な地位を確立しています .

生物活性

ピラゾールは、その多様な生物活性で広く注目されています。 結核、抗菌、抗真菌、抗炎症、抗がん、抗糖尿病剤などの役割を担っています . したがって、「3-tert-ブチル-1H-ピラゾール-5-カルボヒドラジド」は、これらの分野で潜在的に使用できる可能性があります。

ピラゾール誘導体の合成

この化合物は、ピラゾール誘導体の合成に使用できます。 これらの誘導体は、遷移金属触媒や光レドックス反応の利用から、ワンポット多成分プロセス、新規反応物質、革新的な反応タイプの採用まで、幅広い範囲にわたります .

環境に優しい合成

この化合物は、環境に優しい合成プロトコルに使用できます。 例えば、樹脂状で無毒、耐熱性、コスト効率の高いアンバーライト-70を不均一触媒として使用することが報告されています .

抗菌性

ピラゾール誘導体は、その抗菌性で知られています . したがって、「3-tert-ブチル-1H-ピラゾール-5-カルボヒドラジド」は、新しい抗菌剤の開発に使用できる可能性があります。

抗炎症性

ピラゾール誘導体は、その抗炎症性でも知られています . これは、「3-tert-ブチル-1H-ピラゾール-5-カルボヒドラジド」が、新しい抗炎症薬の開発に使用できる可能性があることを示唆しています。

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing vapors, mist, or gas, ensuring adequate ventilation, and using personal protective equipment .

特性

IUPAC Name |

5-tert-butyl-1H-pyrazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-8(2,3)6-4-5(11-12-6)7(13)10-9/h4H,9H2,1-3H3,(H,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJFRMJHBYDBUGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NN1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352101 | |

| Record name | 3-tert-butyl-1H-pyrazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

262292-02-4 | |

| Record name | 3-tert-butyl-1H-pyrazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

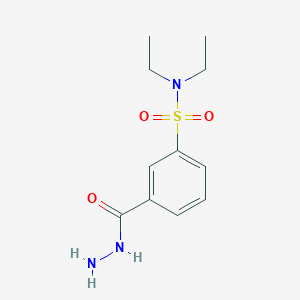

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[[2,4,6-Tris(isopropyl)phenyl]sulphonyl]-1H-1,2,4-triazole](/img/structure/B1298625.png)

![3-[3-(Trifluoromethyl)Phenyl]-1H-Pyrazole](/img/structure/B1298626.png)